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For Researchers, Scientists, and Drug Development Professionals

Abstract
CM304 is a highly selective sigma-1 (σ1) receptor antagonist that has demonstrated significant

potential in preclinical models of pain relief. This document provides a comprehensive overview

of the discovery, synthesis, and biological characterization of CM304. It includes a summary of

its chemical properties, a generalized synthesis protocol, detailed experimental procedures for

its in vivo evaluation, and quantitative data from key studies. Furthermore, this guide presents

diagrams of the sigma-1 receptor signaling pathway, a representative experimental workflow,

and the chemical synthesis route to facilitate a deeper understanding of this promising

therapeutic candidate.

Introduction to CM304
CM304, also identified by the synonym [18F]FTC-146 in its radiolabeled form, is a potent and

selective antagonist of the sigma-1 receptor. Its chemical name is 3-(2-(Azepan-1-yl)ethyl)-6-(3-

fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride. The sigma-1 receptor is a unique

intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface,

and it is implicated in a variety of cellular functions, including the modulation of ion channels,

G-protein coupled receptors, and intracellular calcium signaling. By antagonizing this receptor,

CM304 has been shown to produce significant antinociceptive and anti-allodynic effects in

animal models of neuropathic and inflammatory pain.
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Chemical Properties of CM304
Property Value

IUPAC Name

3-(2-(Azepan-1-yl)ethyl)-6-(3-

fluoropropyl)benzo[d]thiazol-2(3H)-one

hydrochloride[1]

Synonyms CM-304, CM 304

CAS Number 1417742-48-3 (HCl salt)[1]

Molecular Formula C18H26ClFN2OS[1]

Molecular Weight 372.94 g/mol [1]

Appearance Solid powder

Solubility Soluble in DMSO

Storage
Dry, dark, and at 0 - 4°C for short term (days to

weeks) or -20°C for long term (months to years)

Synthesis of CM304
A detailed, step-by-step synthesis protocol for CM304 is not publicly available in the reviewed

literature. However, based on the general synthesis of 6-substituted-benzothiazol-2(3H)-ones,

a plausible synthetic route can be proposed. The synthesis would likely begin with a substituted

aniline, followed by the formation of the benzothiazole core and subsequent alkylation to

introduce the azepane and fluoropropyl moieties.

Generalized Synthetic Scheme
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4-substituted aniline

2-Amino-6-substituted-benzothiazole

Reaction with KSCN

Potassium Thiocyanate 2-Halo-6-substituted-benzothiazole

Sandmeyer-type reaction

Halogenation 6-substituted-benzothiazol-2(3H)-one

Acid or base hydrolysis

Hydrolysis 3-(2-(azepan-1-yl)ethyl)-6-substituted-benzothiazol-2(3H)-one

N-Alkylation

1-(2-chloroethyl)azepane

Alkylation

CM304

Further functionalization

Introduction of 3-fluoropropyl group

Click to download full resolution via product page

Caption: Generalized synthetic pathway for CM304.

In Vivo Characterization of CM304
The primary in vivo characterization of CM304 has been described in the study by Cirino et al.

(2019), which investigated its analgesic and anti-allodynic properties in mouse models of pain.

[2][3][4]

Data Presentation
The following tables summarize the quantitative data from the key in vivo experiments.

Table 1: Antinociceptive Efficacy of CM304 in the Acetic Acid-Induced Writhing Test[2][3][4][5]
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Compound ED50 (mg/kg, i.p.) 95% Confidence Interval

CM304 0.48 0.09–1.82

AZ-66 (analog) 2.31 1.02–4.81

Morphine (control) 1.75 0.31–7.55

Table 2: Anti-allodynic Effects of CM304 in the Chronic Constriction Injury (CCI) Model of

Neuropathic Pain[2][3][4]

Treatment Dose (mg/kg, i.p.)
Paw Withdrawal Threshold
(g) at Peak Effect

Vehicle - ~0.5

CM304 10 ~1.0

CM304 20 ~1.5

CM304 45 ~2.5

Gabapentin (control) 50 ~2.5

Table 3: Antinociceptive Effects of CM304 in the Formalin Paw Assay[2][3][4]

Compound ED50 (mg/kg, i.p.) 95% Confidence Interval

CM304 17.5 12.7–25.2

AZ-66 (analog) 11.6 8.29–15.6

Morphine (control) 3.87 2.85–5.18

Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited.

3.2.1. Animals
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Male ICR mice weighing 20-25 g were used for all experiments. The animals were housed in a

temperature-controlled environment with a 12-hour light/dark cycle and had free access to food

and water. All experimental procedures were approved by the Institutional Animal Care and

Use Committee.

3.2.2. Acetic Acid-Induced Writhing Test

Mice were administered CM304, AZ-66, morphine, or vehicle via intraperitoneal (i.p.)

injection.

Thirty minutes after drug administration, mice were injected i.p. with 0.6% acetic acid

solution (10 mL/kg).

Immediately after the acetic acid injection, mice were placed in an observation chamber, and

the number of writhes (a specific stretching posture) was counted for 30 minutes.

The percentage of antinociception was calculated using the formula: ((mean writhes in

control group - individual writhes in treated group) / mean writhes in control group) * 100.

ED50 values were calculated from the dose-response curves.

3.2.3. Chronic Constriction Injury (CCI) Model

Mice were anesthetized, and the right sciatic nerve was exposed.

Four loose ligatures were tied around the nerve.

Mechanical allodynia was assessed using von Frey filaments at baseline and various time

points after surgery.

The paw withdrawal threshold was determined by applying filaments of increasing force to

the plantar surface of the hind paw.

CM304, gabapentin, or vehicle was administered i.p., and paw withdrawal thresholds were

measured at different time points post-dosing.

3.2.4. Formalin Paw Assay
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Mice were administered CM304, AZ-66, morphine, or vehicle i.p.

Thirty minutes later, 20 µL of 5% formalin solution was injected into the plantar surface of the

right hind paw.

The time spent licking the injected paw was recorded in two phases: the early phase (0-5

minutes post-injection) and the late phase (15-30 minutes post-injection).

The percentage of antinociception was calculated for both phases.

Mechanism of Action and Signaling Pathway
CM304 exerts its effects by acting as an antagonist at the sigma-1 receptor. This receptor is a

chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. In

a resting state, it is associated with the binding immunoglobulin protein (BiP). Upon cellular

stress or ligand binding, the sigma-1 receptor can dissociate from BiP and interact with various

client proteins, including ion channels and G-protein coupled receptors, to modulate their

activity. As an antagonist, CM304 is presumed to bind to the sigma-1 receptor and prevent its

interaction with downstream signaling partners, thereby inhibiting its modulatory functions.

Sigma-1 Receptor Signaling Pathway
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Caption: Proposed signaling pathway of the Sigma-1 receptor and the inhibitory action of

CM304.

Experimental Workflow Visualization
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The following diagram illustrates the workflow for the Chronic Constriction Injury (CCI) model, a

key experiment in evaluating the anti-allodynic effects of CM304.

Start

CCI Surgery:
Ligation of Sciatic Nerve

Post-operative Recovery
(7-10 days)

Baseline von Frey Test:
Measure Paw Withdrawal Threshold

Drug Administration:
CM304, Gabapentin, or Vehicle (i.p.)

Post-Dosing von Frey Tests
(Multiple time points)

Data Analysis:
Calculate Paw Withdrawal Thresholds

End
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Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.
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Conclusion
CM304 is a selective sigma-1 receptor antagonist with demonstrated efficacy in preclinical

models of pain. Its ability to alleviate both inflammatory and neuropathic pain highlights its

potential as a novel analgesic. This technical guide provides a consolidated resource for

researchers and drug development professionals, summarizing the key chemical and biological

data for CM304. While a detailed synthesis protocol is not yet publicly available, the provided

information on its biological activity, mechanism of action, and experimental evaluation serves

as a robust foundation for further investigation and development of this promising compound.

Further studies are warranted to fully elucidate its therapeutic potential and safety profile in

clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride 95% |
CAS: 1417742-48-3 | AChemBlock [achemblock.com]

2. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel
Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Frontiers | Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-
66: Novel Therapeutics Against Allodynia and Induced Pain [frontiersin.org]

4. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel
Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In-Depth Technical Guide: Discovery and Synthesis of
CM304]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606738#discovery-and-synthesis-of-cm304]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b606738?utm_src=pdf-body
https://www.benchchem.com/product/b606738?utm_src=pdf-body
https://www.benchchem.com/product/b606738?utm_src=pdf-custom-synthesis
https://www.achemblock.com/q69736-3-2-azepan-1-yl-ethyl-6-3-fluoropropyl-benzo-d-thiazol-2-3h-one-hydrochloride.html
https://www.achemblock.com/q69736-3-2-azepan-1-yl-ethyl-6-3-fluoropropyl-benzo-d-thiazol-2-3h-one-hydrochloride.html
https://pubmed.ncbi.nlm.nih.gov/31258480/
https://pubmed.ncbi.nlm.nih.gov/31258480/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00678/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00678/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6586922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6586922/
https://www.researchgate.net/publication/333785223_Characterization_of_Sigma_1_Receptor_Antagonist_CM-304_and_Its_Analog_AZ-66_Novel_Therapeutics_Against_Allodynia_and_Induced_Pain
https://www.benchchem.com/product/b606738#discovery-and-synthesis-of-cm304
https://www.benchchem.com/product/b606738#discovery-and-synthesis-of-cm304
https://www.benchchem.com/product/b606738#discovery-and-synthesis-of-cm304
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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